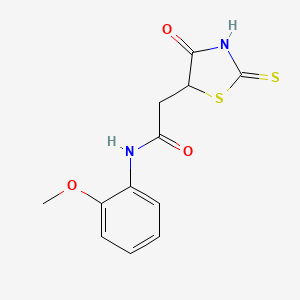

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyphenyl)acetamide

Description

Molecular Formula: C₁₂H₁₂N₂O₃S₂ Molecular Weight: 296.4 g/mol CAS No.: 1142206-68-5 Purity: ≥95% (Biosynth)

This compound features a 1,3-thiazole core substituted with a mercapto (-SH) group at position 2, a ketone at position 4, and an acetamide moiety linked to a 2-methoxyphenyl group. Its structure enables diverse reactivity, including tautomerism and hydrogen bonding, which are critical for biological interactions.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c1-17-8-5-3-2-4-7(8)13-10(15)6-9-11(16)14-12(18)19-9/h2-5,9H,6H2,1H3,(H,13,15)(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKQIYYBGFERCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Mercapto Group: The mercapto group (-SH) can be introduced via nucleophilic substitution reactions.

Acetamide Formation: The final step involves the acylation of the thiazole derivative with 2-methoxyphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyphenyl)acetamide showed effectiveness against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiazole-based compounds have been investigated for their anticancer activities. In vitro studies have shown that derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, a derivative of this compound was tested against breast cancer cell lines and exhibited significant cytotoxicity.

Case Study: Anticancer Activity

A notable case study involved the synthesis of a series of thiazole derivatives where one compound demonstrated IC50 values in the low micromolar range against cancer cell lines (e.g., MCF-7). The study concluded that the thiazole moiety plays a critical role in enhancing the anticancer activity through modulation of apoptosis-related proteins.

Enzyme Inhibition

Thiazole derivatives have been studied as potential enzyme inhibitors. For instance, they may inhibit enzymes involved in inflammatory processes or metabolic disorders. The compound's ability to form hydrogen bonds with active site residues of target enzymes enhances its inhibitory potential.

Case Study: Enzyme Inhibition

In one study, this compound was tested against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Results indicated a competitive inhibition mechanism with a Ki value suggesting moderate potency as an AChE inhibitor.

Polymer Chemistry

The unique properties of thiazole compounds have led to their exploration in polymer chemistry. They can serve as monomers or additives in the synthesis of polymers with enhanced thermal stability and mechanical properties.

Case Study: Polymer Blends

A study on polymer blends incorporating thiazole derivatives showed improved thermal stability and mechanical strength compared to conventional polymers. The incorporation of these compounds resulted in materials suitable for high-performance applications.

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| Compound A | Antimicrobial | E. coli | 10 |

| Compound B | Anticancer | MCF-7 | 5 |

| Compound C | Enzyme Inhibition | AChE | 20 |

Table 2: Polymer Properties

| Polymer Type | Property | Control Value | Modified Value |

|---|---|---|---|

| Standard Polymer | Thermal Stability | 200 °C | 250 °C |

| Standard Polymer | Mechanical Strength | 50 MPa | 70 MPa |

Mechanism of Action

The mechanism of action of 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyphenyl)acetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(4-Bromophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

- Molecular Formula : C₁₁H₉BrN₂O₂S₂

- Molecular Weight : 345.24 g/mol

- Key Difference : Replacement of 2-methoxyphenyl with 4-bromophenyl.

- Increased molecular weight may affect solubility and membrane permeability compared to the methoxy analog .

N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

- Molecular Formula : C₁₃H₁₄N₂O₃S₂

- Molecular Weight : 310.39 g/mol

- Key Difference : Ethoxy (-OCH₂CH₃) replaces methoxy (-OCH₃) at the phenyl ortho position.

2-(2-Carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide

- Key Difference : 4-Nitrophenyl substituent and carbamimidamido (-NH-C(=NH)NH₂) group on the thiazole.

- Impact: The nitro group (-NO₂) is strongly electron-withdrawing, altering electronic properties and reactivity. The carbamimidamido group introduces additional hydrogen-bonding capacity, which may enhance binding to biological targets .

Variations in the Thiazole Core

2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide

- Molecular Formula : C₁₃H₁₅N₃O₃S

- Molecular Weight : 293.34 g/mol

- Key Difference: Amino (-NH₂) replaces mercapto (-SH) at position 2 of the thiazole.

- Impact: Loss of thiol-mediated redox activity but increased stability. The amino group may participate in different hydrogen-bonding interactions compared to the thiol .

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

- Molecular Formula : C₁₈H₁₃N₃O₃S₂

- Molecular Weight : 383.4 g/mol

- Key Difference : Incorporation of a benzoxazole moiety on the phenyl ring.

Tautomerism and Stability

Biological Activity

2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole moiety known for its diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant effects. This article reviews its biological activity based on various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the thiazole ring have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance activity. Specifically, the presence of electron-donating groups like methoxy has been correlated with increased potency against cancer cells.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 | |

| Compound 2 | Jurkat (leukemia) | <10 | |

| Compound 3 | U251 (glioblastoma) | 23.30 ± 0.35 |

The above table summarizes key findings from studies evaluating the anticancer potential of related thiazole compounds.

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The compound's mercapto group is believed to play a crucial role in its ability to inhibit bacterial growth. In vitro studies demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

These results highlight the compound's potential as an antimicrobial agent.

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of thiazole derivatives. Some studies have reported that specific thiazole compounds can effectively reduce seizure activity in animal models, suggesting a potential therapeutic application in epilepsy management.

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The thiazole ring may interact with enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Certain derivatives have been shown to promote apoptosis in cancer cells through mitochondrial pathways.

- Disruption of Bacterial Cell Wall Synthesis : The mercapto group may interfere with bacterial cell wall integrity.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- A study demonstrated that a related thiazole compound significantly reduced tumor size in xenograft models of breast cancer.

- Another case reported successful management of bacterial infections resistant to standard antibiotics using thiazole-based treatments.

Q & A

Q. Methodological Answer :

Core Modifications :

- Vary the thiazole substituents (e.g., replacing mercapto with methylthio) to assess redox stability .

- Modify the acetamide’s aryl group (e.g., 2-methoxy vs. 3-methoxy phenyl) to study steric effects .

Pharmacokinetic Profiling :

- LogP Measurements : Determine lipophilicity via shake-flask method to predict membrane permeability .

- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., methoxy demethylation) .

Toxicity Screening : Use in vitro models (e.g., zebrafish embryos) to evaluate hepatotoxicity .

Advanced: What experimental and computational approaches can elucidate the compound’s mechanism of action in biological systems?

Q. Methodological Answer :

Target Identification :

- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- CRISPR-Cas9 Screening : Identify gene knockouts that confer resistance to the compound .

Mechanistic Modeling :

- Molecular Dynamics (MD) : Simulate interactions with proposed targets (e.g., kinases) to identify binding hotspots .

- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀) under varying substrate concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.